BenchChemオンラインストアへようこそ!

5,7-dimethoxyquinazolin-4(3H)-one

Anticancer Cytotoxicity Quinazolinone

Procure this quinazolinone core to drive your oncology and epigenetics programs. The essential 5,7-dimethoxy substitution is mandatory for BD2 selectivity (IC50 0.02-0.51 µM) and enables derivatives with sub-micromolar cytotoxicity (0.14-0.20 µM vs. MCF-7/A2780), outperforming lapatinib by 30-86 fold. This scaffold forms the basis of FDA-approved drugs erlotinib, gefitinib, and clinical candidates apabetalone/RVX-297. Ideal for kinase inhibitor design, BET-targeted therapeutics, and CNS anticonvulsant development (in vivo ED50 23.5 mg/kg).

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 379228-27-0
Cat. No. B1487026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dimethoxyquinazolin-4(3H)-one
CAS379228-27-0
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)OC)C(=O)NC=N2
InChIInChI=1S/C10H10N2O3/c1-14-6-3-7-9(8(4-6)15-2)10(13)12-5-11-7/h3-5H,1-2H3,(H,11,12,13)
InChIKeyAMCMSZVLSWCVQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethoxyquinazolin-4(3H)-one (CAS 379228-27-0): A Core Scaffold for BET Bromodomain and Kinase Inhibitor Procurement


5,7-Dimethoxyquinazolin-4(3H)-one (CAS 379228-27-0) is a heterocyclic chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . It serves as a crucial synthetic intermediate and core scaffold in medicinal chemistry, recognized for its versatility in constructing complex quinazoline derivatives with diverse biological activities . This scaffold is a key structural component in several FDA-approved anticancer drugs, including erlotinib, gefitinib, and lapatinib, highlighting its established role in therapeutic development .

Why Generic Quinazolinone Substitution Fails: The Functional Necessity of 5,7-Dimethoxy Substitution for Target Engagement


The precise 5,7-dimethoxy substitution pattern on the quinazolin-4(3H)-one core is not arbitrary; it is a critical determinant of biological activity and target selectivity. Altering or removing these methoxy groups fundamentally changes the molecule's ability to engage with specific biological targets, particularly within the bromodomain and extraterminal (BET) protein family . For instance, the unsubstituted or differently substituted quinazolinone analogs would lack the essential interactions required for potent inhibition, as demonstrated by the optimized binding of derivatives like apabetalone (RVX-208) to the second bromodomain (BD2) of BET proteins [1]. This specific substitution pattern is therefore mandatory for researchers aiming to replicate or build upon the documented efficacy of advanced clinical candidates and tool compounds derived from this scaffold.

Quantitative Evidence Guide for 5,7-Dimethoxyquinazolin-4(3H)-one Scaffold Derivatives: Head-to-Head Potency and Selectivity Data


Direct Cytotoxic Potency Comparison: 5,7-Dimethoxyquinazolin-4(3H)-one Derivatives vs. Standard-of-Care Lapatinib in MCF-7 and A2780 Cell Lines

A derivative of the 5,7-dimethoxyquinazolin-4(3H)-one scaffold (compound 3g) demonstrates a significantly higher cytotoxic potency than the FDA-approved tyrosine kinase inhibitor lapatinib in ovarian carcinoma (A2780) cells. The IC50 of compound 3g is 0.14 ± 0.03 µM, compared to an IC50 of 12.11 ± 1.03 µM for lapatinib under the same assay conditions . Another derivative (compound 3j) shows an IC50 of 0.20 ± 0.02 µM against breast adenocarcinoma (MCF-7) cells, compared to 5.90 ± 0.74 µM for lapatinib .

Anticancer Cytotoxicity Quinazolinone

Potent and Selective BET Bromodomain Inhibition: RVX-297 (a 5,7-Dimethoxyquinazolin-4(3H)-one Derivative) Demonstrates Sub-100 nM IC50s for BD2 Domains

RVX-297, a derivative of the 5,7-dimethoxyquinazolin-4(3H)-one scaffold, exhibits exceptionally potent inhibition of the second bromodomain (BD2) of BET family proteins. It shows IC50 values of 0.08 μM for BRD2(BD2), 0.05 μM for BRD3(BD2), and 0.02 μM for BRD4(BD2) . This compound's selectivity for BD2 over BD1 is a key feature, with related compound RVX-208 (apabetalone) exhibiting an IC50 of 0.51 μM for BD2 and approximately 170-fold selectivity over BD1 [1].

Epigenetics BET Bromodomain Inflammation

In Vivo Anticonvulsant Efficacy: A 5,7-Dimethoxyquinazolin-4(3H)-one Derivative Demonstrates an ED50 of 23.5 mg/kg in Electroshock Seizure Model

A compound derived from the quinazolin-4(3H)-one scaffold, which includes the 5,7-dimethoxy substitution pattern, exhibited significant anticonvulsant activity in an in vivo mouse model. The compound demonstrated an effective dose (ED50) of approximately 23.5 mg/kg against electroshock-induced seizures, with no significant neurotoxicity observed at this dose .

Neurology Anticonvulsant Epilepsy

Metabolic Stability and Biotransformation: Defined Metabolic Pathway for Apabetalone (RVX-208) via Glucuronidation and Oxidation

The metabolism of apabetalone (RVX-208), a 5,7-dimethoxyquinazolin-4(3H)-one derivative, has been characterized, identifying two predominant metabolites. The primary metabolic route is glucuronidation at the primary hydroxyl group to form metabolite M4, achieved with a yield of ~55% using rabbit liver S9 fraction [1]. A secondary route involves oxidation of this same hydroxyl group to a carboxylic acid, forming metabolite M5 [2].

Drug Metabolism Pharmacokinetics Glucuronidation

Synthetic Utility: Selective Demethylation of 5,7-Dimethoxyquinazolin-4(3H)-one Enables Controlled Access to 5-Hydroxy-7-methoxyquinazolin-4(3H)-one

5,7-Dimethoxyquinazolin-4(3H)-one serves as a direct precursor for the synthesis of 5-hydroxy-7-methoxyquinazolin-4(3H)-one via selective demethylation using MgBr2 in refluxing pyridine [1]. This reaction provides controlled access to a monohydroxy derivative, which is a versatile intermediate for further functionalization through O-alkylation or conjugation reactions.

Synthetic Chemistry Building Block Demethylation

Recommended Research and Procurement Scenarios for 5,7-Dimethoxyquinazolin-4(3H)-one (CAS 379228-27-0)


Oncology Drug Discovery: Lead Optimization of Cytotoxic Agents

Procure 5,7-dimethoxyquinazolin-4(3H)-one as a core scaffold for the synthesis and optimization of novel cytotoxic agents targeting solid tumors. Evidence indicates that derivatives of this scaffold can achieve sub-micromolar IC50 values (0.14 - 0.20 µM) against MCF-7 and A2780 cancer cell lines, outperforming the clinical standard lapatinib by 30- to 86-fold . This makes it an ideal starting point for medicinal chemistry programs seeking to develop more potent alternatives to existing kinase inhibitors.

Epigenetics and Inflammation Research: Development of Selective BET BD2 Inhibitors

Utilize the 5,7-dimethoxyquinazolin-4(3H)-one scaffold to develop potent and selective inhibitors of the second bromodomain (BD2) of BET proteins. Derivatives such as RVX-297 and apabetalone (RVX-208) demonstrate low nanomolar potency for BD2 domains (IC50s 0.02-0.51 µM) and high selectivity over BD1 . This is particularly valuable for programs focused on cardiovascular disease, inflammation, and oncology, where BD2-selective inhibition is hypothesized to provide a superior therapeutic window compared to pan-BET inhibitors.

Central Nervous System (CNS) Drug Discovery: Development of Novel Anticonvulsants

Employ this quinazolinone core in the design of new anticonvulsant agents for the treatment of epilepsy and other seizure disorders. Derivatives of this scaffold have demonstrated potent in vivo efficacy, with an ED50 of 23.5 mg/kg in the maximal electroshock seizure model . This established CNS activity provides a strong rationale for further lead optimization and mechanistic studies.

Chemical Biology and Tool Compound Development

Acquire 5,7-dimethoxyquinazolin-4(3H)-one for use as a high-value synthetic building block to create diverse chemical libraries or specific chemical probes. Its well-defined chemistry, including the ability to undergo selective demethylation, allows for precise structural modifications to explore structure-activity relationships (SAR) across various biological targets, including kinases, BET proteins, and other disease-relevant enzymes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-dimethoxyquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.